2-Isopropyldecaline
Overview
Description
2-Isopropyldecaline is an organic compound with the molecular formula C13H24 It is a derivative of decalin, where an isopropyl group is attached to the second carbon of the decalin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyldecaline typically involves the hydrogenation of isopropylnaphthalene. The process includes the following steps:
Hydrogenation: Isopropylnaphthalene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Purification: The resulting product is then purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where isopropylnaphthalene is continuously fed and hydrogenated. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyldecaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products
Oxidation: Formation of isopropylcyclohexanone or isopropylcyclohexanol.
Reduction: Formation of more saturated hydrocarbons like isopropylcyclohexane.
Substitution: Formation of halogenated derivatives like 2-chloroisopropyldecaline.
Scientific Research Applications
2-Isopropyldecaline has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyldecaline involves its interaction with various molecular targets and pathways. It can act as a hydrophobic molecule, interacting with lipid membranes and proteins. Its effects are mediated through its ability to alter membrane fluidity and protein function, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Decalin: The parent compound of 2-Isopropyldecaline, lacking the isopropyl group.
Isopropylnaphthalene: The precursor in the synthesis of this compound.
Cyclohexane Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h10-13H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVBBHMGRSGNTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2CCCCC2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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